(2-Methylpropyl)[(6-methylpyridin-3-yl)methyl]amine
Description
Properties
IUPAC Name |
2-methyl-N-[(6-methylpyridin-3-yl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9(2)6-12-7-11-5-4-10(3)13-8-11/h4-5,8-9,12H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGGAXOGIIZPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with (2-Methylpropyl)[(6-methylpyridin-3-yl)methyl]amine, differing primarily in the alkyl or aryl groups attached to the amine nitrogen. Key comparisons are outlined below:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent on Amine Nitrogen | Key Features |
|---|---|---|---|---|
| This compound | C₁₁H₁₈N₂ | 178.28 | 2-Methylpropyl (isobutyl) | High lipophilicity, aromatic pyridine |
| (6-Methylpyridin-3-yl)methylamine | C₁₀H₁₆N₂ | 164.25 | Propyl | Linear alkyl chain, moderate lipophilicity |
| (6-Methylpyridin-3-yl)methylamine | C₁₀H₁₆N₂ | 164.25 | Isopropyl | Branched alkyl, increased steric hindrance |
| (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine | C₁₁H₁₆N₂ | 176.26 | Cyclopropylmethyl | Ring strain, conformational rigidity |
Key Observations
Cyclopropylmethyl analogs introduce rigidity but may slightly lower lipophilicity due to the cyclic structure . Diisobutylamine (N,N-bis(2-methylpropyl)amine), a simpler analog, is only slightly water-soluble, suggesting similar challenges for the target compound .
Synthetic Considerations :
- Reductive amination (as described in and ) is a plausible synthetic route for the target compound, using 6-methylpyridine-3-carbaldehyde and 2-methylpropylamine. Yields may vary due to steric effects; for example, isopropyl analogs in require optimized purification (e.g., preparative HPLC) to achieve >95% purity .
Biological and Chemical Reactivity: Pyridine derivatives often exhibit bioactivity. For instance, trisubstituted pyrimidines in show antimalarial activity, though the target compound’s specific biological roles are unconfirmed.
Safety and Handling :
- While direct safety data for the target compound is unavailable, methyl(2-methylpropyl)amine (a structural analog) requires precautions for skin/eye contact, suggesting similar handling protocols .
Preparation Methods
Sodium Triacetoxyborohydride (STAB)-Mediated Method
Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)) is a widely adopted strategy due to its selectivity and mild conditions.
Procedure :
-
Substrates : 6-Methylpyridine-3-carbaldehyde (CAS 53014-84-9) and isobutylamine.
-
Conditions :
Yield :
Mechanistic Insight :
STAB selectively reduces the in situ-formed imine intermediate without reducing aldehydes or ketones, minimizing side reactions.
Sodium Cyanoborohydride (NaBH3_33CN) Method
NaBHCN is effective for reductive amination in methanol or ethanol, particularly with acid-sensitive substrates.
Procedure :
-
Substrates : 6-Methylpyridine-3-carbaldehyde and isobutylamine.
-
Conditions :
Yield :
Advantages :
Catalytic Reductive Amination with Zn(OAc)2_22/Phenylsilane
A metal-catalyzed approach using Zn(OAc) and phenylsilane enables efficient amide reduction.
Procedure :
-
Substrates : 6-Methylpyridine-3-carboxylic acid and isobutylamine.
-
Conditions :
Yield :
Limitations :
Alkylation Strategies
Direct Alkylation of Isobutylamine
Alkylation involves reacting (6-methylpyridin-3-yl)methyl chloride with isobutylamine.
Procedure :
-
Substrates : (6-Methylpyridin-3-yl)methyl chloride (synthesized via SOCl treatment of the corresponding alcohol) and isobutylamine.
-
Conditions :
Yield :
Optimization :
Schutz Group-Assisted Alkylation
Employing a temporary protecting group (e.g., Boc) on the amine mitigates over-alkylation.
Procedure :
-
Protection : Boc-anhydride in THF with DMAP.
-
Alkylation : React with (6-methylpyridin-3-yl)methyl bromide.
Yield :
Alternative Synthetic Routes
Grignard Reagent-Based Synthesis
A Grignard approach constructs the carbon-nitrogen bond via nucleophilic addition.
Procedure :
-
Substrates : 6-Methylpyridin-3-ylmagnesium bromide and isobutyl nitrile.
-
Conditions :
Yield :
Reduction of Nitrile Intermediates
Reduction of a pre-formed nitrile derivative offers a pathway to the primary amine, which is subsequently alkylated.
Procedure :
-
Nitrile Synthesis : 6-Methylpyridine-3-carbonitrile via Rosenmund-von Braun reaction.
-
Reduction : LiAlH in THF to yield (6-methylpyridin-3-yl)methanamine.
Yield :
Comparative Analysis of Methods
Q & A
Q. What are the common synthetic routes for preparing (2-Methylpropyl)[(6-methylpyridin-3-yl)methyl]amine, and what key reaction conditions must be controlled to ensure high yield and purity?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Pyridine functionalization : Alkylation of 6-methylpyridin-3-amine with 2-methylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the branched alkyl chain .
- Reductive amination : Reaction of intermediates with reducing agents (e.g., NaBH₄ or H₂/Pd-C) to stabilize the amine group .
Critical conditions to optimize include: - Temperature control : Maintaining 0–5°C during exothermic steps (e.g., alkylation) to avoid side reactions .
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- GHS hazards : Classified as harmful if inhaled, ingested, or in contact with skin (H302, H312, H332) .
- PPE requirements : Nitrile gloves, lab coat, safety goggles, and respiratory protection (N95/P2 masks for dust/volatiles) .
- Ventilation : Use fume hoods for all procedures to minimize vapor exposure .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- NMR spectroscopy : and NMR confirm the amine and pyridine substituents (e.g., δ 2.3 ppm for CH₃ in 2-methylpropyl; δ 8.1 ppm for pyridine protons) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z: ~178.2 for C₁₁H₁₈N₂) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Assay standardization : Validate protocols using positive controls (e.g., known enzyme inhibitors) and replicate experiments under identical conditions (pH, temperature) .
- Structural analogs : Compare activity with derivatives (e.g., replacing 2-methylpropyl with cyclopropylmethyl) to identify structure-activity relationships (SAR) .
- Meta-analysis : Statistically evaluate data variability using tools like ANOVA to distinguish experimental noise from true biological effects .
Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., ) to immobilized targets .
- X-ray crystallography : Resolves 3D binding modes (e.g., hydrogen bonding with active-site residues) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .
Q. How can reaction mechanisms involving this compound be probed experimentally?
- Kinetic isotope effects (KIE) : Replace with in reactive positions to identify rate-determining steps .
- DFT calculations : Model transition states and intermediates (e.g., using Gaussian software) to predict regioselectivity in alkylation .
- Trapping experiments : Use scavengers (e.g., TEMPO for radicals) to detect transient species .
Q. What methodologies address discrepancies in toxicity profiles reported for this compound?
- In vitro toxicology : Conduct MTT assays on HepG2 cells to compare cytotoxicity across studies .
- Metabolite profiling : Use LC-MS to identify toxic degradation products (e.g., N-oxides) .
- Cross-species analysis : Test toxicity in zebrafish embryos and mammalian cell lines to assess translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
